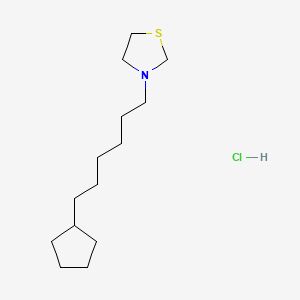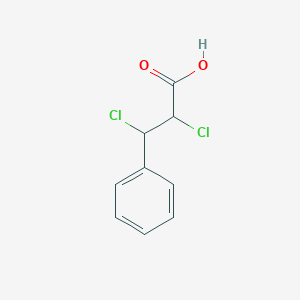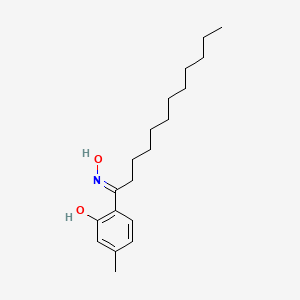![molecular formula C31H30Cl2N2O5 B12005077 (4E)-5-(3,4-dichlorophenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione CAS No. 488731-77-7](/img/structure/B12005077.png)
(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s IUPAC name is (4E)-5-(3,4-dichlorophenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione.
- It belongs to the class of pyrrolidine-2,3-dione derivatives.
- This compound exhibits interesting pharmacological properties and has been studied for its potential applications.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of a substituted phenylhydrazine with an appropriate aldehyde or ketone, followed by cyclization to form the pyrrolidine ring.
Reaction Conditions: Specific reaction conditions may vary, but typically involve refluxing the reactants in a suitable solvent (e.g., ethanol or dichloromethane) with a catalytic amount of acid or base.
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for further investigation.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but they may include derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic pathways.
Biology and Medicine: Investigations focus on its potential as an anticancer agent, anti-inflammatory compound, or enzyme inhibitor.
Industry: Its applications in materials science, such as organic electronics or polymers, are also explored.
Mechanism of Action
- The compound likely exerts its effects through interactions with specific molecular targets. For example:
- In cancer research, it may inhibit enzymes involved in cell proliferation.
- In inflammation studies, it could modulate cytokine pathways.
- Further mechanistic studies are needed to fully understand its mode of action.
Comparison with Similar Compounds
Uniqueness: The combination of the phenolic hydroxyl, dichlorophenyl, and morpholine moieties makes this compound unique.
Similar Compounds:
Remember that this compound’s detailed characterization and applications may vary based on ongoing research
Properties
CAS No. |
488731-77-7 |
|---|---|
Molecular Formula |
C31H30Cl2N2O5 |
Molecular Weight |
581.5 g/mol |
IUPAC Name |
(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C31H30Cl2N2O5/c1-20-17-23(40-19-21-5-3-2-4-6-21)8-9-24(20)29(36)27-28(22-7-10-25(32)26(33)18-22)35(31(38)30(27)37)12-11-34-13-15-39-16-14-34/h2-10,17-18,28,36H,11-16,19H2,1H3/b29-27+ |
InChI Key |
GCISIQMRDSUNFR-ORIPQNMZSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC(=C(C=C5)Cl)Cl)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC(=C(C=C5)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5S,8R,9S,10S,13S,14S,17R)-10,13-dimethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B12004997.png)

![N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B12005000.png)

![2-[(4-Methylbenzylidene)amino]-1h-isoindole-1,3(2h)-dione](/img/structure/B12005002.png)
![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12005006.png)
![Ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12005014.png)

![2-{[5-({[(isopropylanilino)methyl]sulfanyl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12005020.png)
![4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12005022.png)




